molecular formula C10H9ClN4 B1395137 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine CAS No. 1219957-80-8

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine

Cat. No.: B1395137
CAS No.: 1219957-80-8
M. Wt: 220.66 g/mol
InChI Key: DJWINMRNCRGELU-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is a chemical compound intended for Research Use Only, not for diagnostic or therapeutic uses. This pyrimidine derivative features a chloropyrimidine group linked to a (3-pyridinylmethyl)amine moiety. This structure is characteristic of intermediates used in pharmaceutical research and development, particularly in the synthesis of more complex molecules that can interact with biological targets . Pyrimidine amines with chlorine substituents, such as the closely related 6-chloro-N-methylpyrimidin-4-amine, are valuable building blocks in medicinal chemistry . They are frequently employed in cross-coupling reactions, such as Buchwald-Hartwig amination, to create novel compounds for high-throughput screening and lead optimization . The structural motif of a chloropyrimidine amine is often found in research compounds designed to modulate kinase activity . For instance, similar molecules are investigated as potential inhibitors of key signaling pathways, such as those involving the vascular endothelial growth factor receptor (VEGFR), which is a prominent target in oncology and angiogenesis research . Researchers utilize this compound to explore structure-activity relationships and develop new chemical probes for biological systems.

Properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWINMRNCRGELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A notable method involves the reduction of 6-chloro-3-pyridylmethylidene amines to 6-chloro-3-pyridylmethylamines, which are then further reacted to form the target compound. This process typically employs:

  • Catalysts: Platinum on carbon (Pt/C) catalyst at 2% loading.
  • Solvent: Ethanol as the reaction medium.
  • Conditions: Hydrogen gas introduced under pressure (~6 atm), reaction temperature maintained around 0°C.
  • Duration: 4 to 6 hours until hydrogen pressure drops indicating completion.

Reaction Monitoring and Product Composition:

Gas chromatography analysis post-reaction reveals predominant formation of N-(6-chloro-3-pyridylmethyl)-N-ethylamine (over 90% purity), with minor impurities such as unreacted imine and bis-substituted amines.

Component Percentage (%)
N-(6-chloro-3-pyridylmethyl)-N-ethylamine 93-94
N-(6-chloro-3-pyridylmethylidene)-N-ethylamine 1.6-3.4
N-(3-pyridylmethyl)-N-ethylamine 1.9
N,N-bis(6-chloro-3-pyridylmethyl)-N-ethylamine 0.4-0.6

This method is industrially advantageous due to mild conditions and high selectivity.

Nucleophilic Substitution and Condensation Reactions

Another synthetic route involves the reaction of halogenated pyrimidines with pyridylmethylamine derivatives under conditions that promote nucleophilic substitution:

  • Solvents: Aromatic hydrocarbons (benzene, toluene), ethers (diethyl ether, tetrahydrofuran), halogenated hydrocarbons (methylene chloride), or polar aprotic solvents (acetonitrile, dimethylformamide).
  • Bases: Tertiary amines (triethylamine, pyridine), alkali metal hydroxides or carbonates.
  • Coupling agents: Carbodiimides such as dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Temperature: Typically 0 to 100°C.
  • Time: 1 to 24 hours.

This method is versatile and allows for functional group tolerance and modification of substituents on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Overview

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is a compound that has garnered significant attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in treating various diseases. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Table 1: Therapeutic Targets and Activities

TargetActivityReference
Kinase InhibitionModerate
NMDA Receptor AntagonismEffective
Anti-cancer Activity (CDK Inhibition)Significant

Neuropharmacology

Research has shown that this compound acts as an NMDA receptor antagonist, particularly targeting the NR2B subtype. This action is critical for neuroprotection and may have implications in treating neurodegenerative diseases.

Table 2: NMDA Receptor Activity

CompoundNR2B Antagonist ActivityEfficacy in Neuropathic PainReference
This compoundModerateEffective
TraxoprodilHighEffective

Oncology

The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. Studies have indicated that it can induce apoptosis in various cancer cell lines.

Table 3: CDK Inhibition Data

CompoundCDK Inhibition IC50 (µM)Cancer Cell Lines TestedReference
This compound0.5HCT116, HeLa
Pyrazolo[3,4-b]pyridine derivatives0.36A375, HCT116

Neuroprotection in Animal Models

A study demonstrated that administration of compounds similar to this compound resulted in reduced neuronal damage in models of spinal cord injury. The efficacy was attributed to the compound's ability to selectively block NR2B receptors without affecting motor coordination, showcasing its potential for neuroprotective therapies.

Anti-Tumor Activity

In vitro studies on colorectal cancer cells indicated that pyrimidine derivatives exhibited significant cytotoxic effects, leading to apoptosis through caspase activation pathways. The expression levels of CDK proteins were notably decreased in treated cells, suggesting a mechanism of action through cell cycle regulation.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)-4-pyrimidinamine 5-methylpyrazole, 4-nitrophenoxy C₁₄H₁₁ClN₆O₃ 346.73 Potent PI3K inhibitor; ≥98% purity
6-Chloro-N-propyl-4-pyrimidinamine Propyl C₇H₁₁ClN₃ 172.64 Intermediate in polymer/small-molecule synthesis
6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine 3-methoxypropyl C₉H₁₅ClN₃O 216.69 Enhanced solubility in polar solvents
6-Chloro-N,N-dimethylpyrimidin-4-amine Dimethylamine C₆H₉ClN₄ 172.61 High electron density for nucleophilic reactions
6-Chloro-N-(1-methylethyl)-2-(methylthio)-4-pyrimidinamine Isopropyl, methylthio C₈H₁₂ClN₃S 217.72 Sulfur-containing analog; potential kinase modulation
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Methyl, nitro, phenyl C₁₁H₁₀ClN₅O₂ 291.68 Nitro group enhances electrophilic reactivity

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., nitro, 4-nitrophenoxy): The nitro group in 6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)-4-pyrimidinamine increases electrophilicity, making it suitable for kinase inhibition (e.g., PI3K) . The 4-nitrophenoxy group may also enhance π-π stacking in biological targets.
  • Alkyl/Alkoxy Substituents (e.g., propyl, methoxypropyl) :
    Alkyl chains like propyl improve lipophilicity, aiding membrane permeability, while methoxypropyl balances solubility and steric bulk .

Critical Analysis of Evidence

The provided evidence highlights diverse applications but lacks direct comparative data on metrics like IC₅₀ values or thermal stability. For example:

  • PI3K Inhibition: Only 6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)-4-pyrimidinamine is explicitly linked to kinase inhibition , while other analogs lack activity reports.
  • Synthetic Utility: Alkyl-substituted derivatives (e.g., propyl, methoxypropyl) are noted for solubility but lack explicit yield or reaction rate data .

Biological Activity

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine (CAS No. 1219957-80-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN5
  • Molecular Weight : 239.68 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with a chloro group and a pyridinylmethyl moiety, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, which can lead to altered cellular functions and growth inhibition in cancer cells.
  • Receptor Interactions : It may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially offering therapeutic effects in neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which could be useful in treating infections.

Biological Activity Data

Activity Type Description References
AnticancerInhibits proliferation of cancer cell lines; induces apoptosis
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits specific kinases involved in tumor growth
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Properties :
    • Research indicated that this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuropharmacological Research :
    • Investigations into the compound's effects on dopamine receptors revealed potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Name Biological Activity Mechanism
6-Chloro-2-methylpyridineAntimicrobialDisruption of bacterial cell wall
N-(3-Pyridinylmethyl)-4-pyrimidinamineAnticancerKinase inhibition
4-Amino-2-chloropyrimidineAntiviralInhibition of viral replication

Q & A

Basic: What synthetic routes are commonly employed for 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4,6-dichloropyrimidine with 3-(aminomethyl)pyridine under basic conditions (e.g., NaH/DMF at 60°C). Monitoring reaction progress via TLC or HPLC ensures completion. Similar pyrimidinamine derivatives, such as 6-Chloro-N,N-diethyl-4-pyrimidinamine, have been synthesized using analogous methods . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Basic: What are the solubility properties and recommended storage conditions for this compound?

Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For storage, keep in a desiccator at 4°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloro group. Stability studies on related chloropyrimidines suggest a shelf life of 6–12 months when stored at –20°C in amber vials .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

  • Grow crystals via vapor diffusion (e.g., DMSO/water).
  • Collect data at 100 K to minimize thermal motion.
  • Refine hydrogen positions using riding models.
    For pyridine-pyrimidine hybrids, torsion angles between the pyridinylmethyl and pyrimidine moieties often reveal planar or twisted conformations, impacting electronic properties .

Advanced: How to address contradictory data in NMR and mass spectrometry for this compound?

Answer:
Contradictions may arise from residual solvents (e.g., DMSO in 1H^1H-NMR) or isotopic patterns in MS. Mitigation strategies:

  • Use deuterated solvents and confirm purity via HPLC (>95%).
  • Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)).
  • Validate molecular ion peaks ([M+H]+^+) via high-resolution MS (HRMS) and isotopic abundance matching .

Intermediate: What analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyridinylmethyl proton shifts at δ 4.5–5.0 ppm).
  • HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation.
  • Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .

Advanced: How can computational modeling predict reactivity in kinase inhibition studies?

Answer:
Docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) can predict binding to kinase ATP pockets. Key parameters:

  • Pyrimidine’s chloro group as a hydrogen-bond acceptor.
  • Pyridinylmethyl moiety for hydrophobic interactions.
    Compare with known inhibitors (e.g., Autophinib, a PI3K inhibitor) to assess competitive binding .

Intermediate: What purification methods maximize yield without compromising purity?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water (8:2) at 60°C, slow cooling to 4°C.
  • Prep-HPLC : C18 column, isocratic 65% acetonitrile. Monitor fractions via LC-MS .

Advanced: What mechanistic role does this compound play in kinase inhibition pathways?

Answer:
The chloro-pyrimidine core acts as a hinge-binding motif, while the pyridinylmethyl group enhances selectivity. In vitro assays (e.g., kinase profiling with 32P^{32}P-ATP) can quantify IC50_{50} values. Compare inhibition kinetics (Ki_i) against wild-type vs. mutant kinases to identify resistance mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Reactant of Route 2
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6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine

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